2-(Pyridin-3-Yl)Benzaldehyde
Overview
Description
2-(Pyridin-3-Yl)Benzaldehyde is an organic compound with the molecular formula C12H9NO It is characterized by the presence of a benzaldehyde moiety attached to a pyridine ring at the 3-position
Mechanism of Action
Target of Action
It is worth noting that pyridine-containing compounds have been found to have medicinal applications in treating various conditions such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It is known that pyridine derivatives can exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been implicated in a variety of biochemical processes due to their broad range of medicinal applications .
Result of Action
Given the medicinal applications of pyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-Yl)Benzaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with benzyl halides under basic conditions. One common method includes the use of Grignard reagents, where the pyridine N-oxide is treated with a Grignard reagent followed by oxidation to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalytic systems and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-Yl)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
2-(Pyridin-3-Yl)Benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
- 2-(Pyridin-2-Yl)Benzaldehyde
- 2-(Pyridin-4-Yl)Benzaldehyde
- 3-(Pyridin-2-Yl)Benzaldehyde
Comparison: 2-(Pyridin-3-Yl)Benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it particularly valuable in certain research contexts .
Properties
IUPAC Name |
2-pyridin-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUANRRVVJRTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397431 | |
Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176690-44-1 | |
Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176690-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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